ZLN005 (hydrochloride) is a small molecule identified as an activator of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a key regulator of mitochondrial biogenesis and function. This compound has garnered attention for its potential therapeutic applications, particularly in conditions associated with mitochondrial dysfunction, such as idiopathic pulmonary fibrosis and retinal diseases.
ZLN005 is classified as a pharmaceutical compound and a biochemical agent due to its role in modulating cellular metabolism and mitochondrial function. It falls under the category of mitochondrial biogenesis inducers and is specifically noted for its selective action on PGC-1α.
The synthesis of ZLN005 involves multiple steps typical of small molecule drug development. Although specific synthetic pathways are not fully detailed in the literature, it generally includes:
ZLN005 features a unique molecular structure that facilitates its interaction with PGC-1α. While the precise structural formula is not provided in the search results, it is characterized by functional groups conducive to binding with nuclear receptors.
Molecular weight, solubility, and other physicochemical properties are essential for understanding its behavior in biological systems. Specific data regarding these attributes can often be found in product specifications from chemical suppliers .
ZLN005 primarily functions through its interaction with PGC-1α, leading to enhanced mitochondrial biogenesis. Key reactions include:
The activation mechanism involves conformational changes in PGC-1α that enhance its ability to coactivate other transcription factors involved in mitochondrial function and antioxidant defense .
ZLN005 acts as a selective agonist for PGC-1α, initiating a cascade of biological responses:
Studies have demonstrated that ZLN005 significantly improves mitochondrial function in various cell types, including retinal pigment epithelial cells and alveolar epithelial cells exposed to oxidative stress .
ZLN005 is generally presented as a solid compound with high purity levels (≥98%). Its solubility characteristics are crucial for formulation into therapeutic agents.
Key chemical properties include:
Relevant analyses often include spectroscopic methods (e.g., NMR, mass spectrometry) to confirm identity and purity .
ZLN005 has potential applications in several scientific fields:
ZLN005 hydrochloride is the salt form of ZLN005 (free base: C₁₇H₁₈N₂), a benzimidazole-derived small molecule. Its core structure comprises a 2-(4-tert-butylphenyl)-1H-benzimidazole scaffold, where the benzimidazole moiety is substituted at the 2-position by a para-tert-butylphenyl group [3] [10]. The molecular weight of the free base is 250.34 g/mol, with the hydrochloride salt adding 36.46 g/mol (theoretical MW: 286.80 g/mol) [3] [6].
Key structural features include:
The molecule’s SMILES notation (CC(C)(C)C₁=CC=C(C=C₁)C₂=NC₃=CC=CC=C₃N₂) and IUPAC name (2-[4-(tert-butyl)phenyl]-1H-1,3-benzodiazole) unambiguously define its connectivity [3] [6]. X-ray crystallography data, though absent in the literature, predicts strong π-stacking propensity and a dipole moment aligned with the benzimidazole-phenyl axis.
Table 1: Atomic Composition of ZLN005 Free Base
Element | Carbon | Hydrogen | Nitrogen | |
---|---|---|---|---|
Percentage | 81.56% | 7.25% | 11.19% | |
Atomic Count | 17 | 18 | 2 | [3] |
Solubility
ZLN005 hydrochloride exhibits marked solubility limitations in aqueous media. It is freely soluble in dimethyl sulfoxide (DMSO) (≥23.3 mg/mL, 87.88 mM) but insoluble in water and ethanol (<1 mg/mL) [2] [6] [10]. This polarity profile necessitates formulation aids (e.g., PEG-300, Tween-80) for in vivo studies. Salt formation marginally improves water solubility via ion-dipole interactions, though quantitative data remains unreported.
Stability
Bioavailability
While in vivo pharmacokinetics are not fully characterized, ZLN005’s lipophilicity (logP predicted: ~4.5) supports passive diffusion across membranes. Oral bioavailability in mice is inferred from glucose-lowering effects, suggesting absorption in the gastrointestinal tract [8]. Intraperitoneal administration bypasses first-pass metabolism, yielding higher effective concentrations [9].
Table 2: Physicochemical Properties of ZLN005
Property | Value | Conditions | |
---|---|---|---|
Molecular Weight | 250.34 g/mol (free base) | - | |
Solubility in DMSO | 87.88 mM (22 mg/mL) | 25°C; anhydrous | |
Solubility in Water | Insoluble | 25°C | |
Storage Stability | >2 years (solid, -20°C) | Dark, anhydrous environment | [2] [6] [10] |
Synthetic Route
ZLN005 free base is synthesized via a one-pot condensation reaction:
Structure-Activity Relationship (SAR)
Critical structural elements for PGC-1α activation:
Table 3: Key SAR Modifications and Effects on Activity
Structural Modification | Biological Effect | |
---|---|---|
Removal of tert-butyl group | ↓ PGC-1α activation (>90% loss) | |
Methylation of benzimidazole N-H | Complete loss of activity | |
Ortho-substituted phenyl | ↓ Potency (IC₅₀ > 50 μM) | |
Hydrochloride salt formation | Retains activity; improves formulation stability | [8] [10] |
The benzimidazole’s rigidity optimizes binding to transcriptional machinery, as confirmed by AMPK phosphorylation assays in L6 myotubes [8] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3